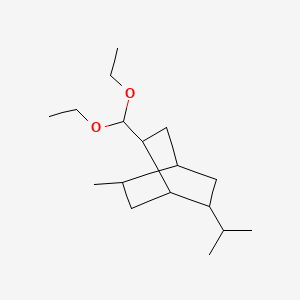

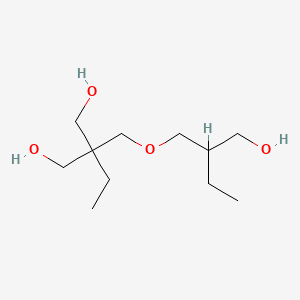

2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethyl-2-((2-(Hydroxymethyl)butoxy)methyl)propan-1,3-diol ist eine chemische Verbindung mit der Summenformel C₁₂H₂₆O₅. Es handelt sich um einen multifunktionalen Alkohol, der aufgrund seiner einzigartigen chemischen Eigenschaften in verschiedenen Bereichen Anwendung findet. Diese Verbindung ist bekannt für ihre Rolle als Vorläufer bei der Synthese von Polymeren und Harzen, was sie für industrielle Anwendungen wertvoll macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Ethyl-2-((2-(Hydroxymethyl)butoxy)methyl)propan-1,3-diol beinhaltet typischerweise die Reaktion von n-Butyraldehyd mit Formaldehyd unter alkalischen Bedingungen. Diese Aldol-Kondensationsreaktion führt zur Bildung der gewünschten Verbindung. Das Reaktionsgemisch wird dann zur Entfernung von Salzen konzentriert, unter Verwendung von Ionenaustauscherharzen entfärbt, gereinigt und schließlich mit einem Dünnschichtverdampfer verdampft .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion dieser Verbindung ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz fortschrittlicher Reinigungsverfahren, wie z. B. Ionenaustausch und Dünnschichtverdampfung, ist entscheidend, um das Endprodukt zu erhalten, das für verschiedene Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Ethyl-2-((2-(Hydroxymethyl)butoxy)methyl)propan-1,3-diol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.

Reduktion: Die Verbindung kann zu einfacheren Alkoholen reduziert werden.

Substitution: Die Hydroxylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.

Substitution: Reagenzien wie Thionylchlorid (SOCl₂) und Phosphortribromid (PBr₃) erleichtern Substitutionsreaktionen.

Hauptprodukte

Oxidation: Aldehyde, Carbonsäuren.

Reduktion: Einfachere Alkohole.

Substitution: Halogenierte Derivate, Ether.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-2-((2-(Hydroxymethyl)butoxy)methyl)propan-1,3-diol wird in verschiedenen Anwendungen der wissenschaftlichen Forschung eingesetzt:

Chemie: Als Baustein bei der Synthese komplexer Moleküle und Polymere.

Biologie: Wird bei der Herstellung biologisch aktiver Verbindungen verwendet.

Medizin: Aufgrund seiner einzigartigen chemischen Eigenschaften werden potenzielle therapeutische Anwendungen untersucht.

Industrie: Wird bei der Herstellung von Hochglanzbeschichtungen, Alkydharzen und Ionenaustauscherharzen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Ethyl-2-((2-(Hydroxymethyl)butoxy)methyl)propan-1,3-diol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Hydroxylgruppen in der Verbindung können Wasserstoffbrückenbindungen mit anderen Molekülen ausbilden und so deren Reaktivität und Stabilität beeinflussen. Diese Verbindung kann auch als Vernetzungsmittel bei Polymerisationsreaktionen wirken und die mechanischen Eigenschaften der resultierenden Polymere verbessern .

Wirkmechanismus

The mechanism of action of 2-Ethyl-2-((2-(hydroxymethyl)butoxy)methyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also act as a crosslinking agent in polymerization reactions, enhancing the mechanical properties of the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,1,1-Trimethylolpropan: Ähnlich in der Struktur, aber ohne die Butoxygruppe.

2-Ethyl-2-(Hydroxymethyl)-1,3-propandiol: Ähnliches Grundgerüst, aber unterschiedliche Substituenten.

Hexaglycerin: Enthält mehrere Hydroxylgruppen, unterscheidet sich jedoch in der Gesamtstruktur.

Einzigartigkeit

2-Ethyl-2-((2-(Hydroxymethyl)butoxy)methyl)propan-1,3-diol ist aufgrund des Vorhandenseins sowohl von Hydroxyl- als auch von Butoxygruppen einzigartig, die ihm besondere chemische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen Bereichen, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der Industrie macht .

Eigenschaften

CAS-Nummer |

93983-18-7 |

|---|---|

Molekularformel |

C11H24O4 |

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

2-ethyl-2-[2-(hydroxymethyl)butoxymethyl]propane-1,3-diol |

InChI |

InChI=1S/C11H24O4/c1-3-10(5-12)6-15-9-11(4-2,7-13)8-14/h10,12-14H,3-9H2,1-2H3 |

InChI-Schlüssel |

JCEBUJBSXYPWSN-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CO)COCC(CC)(CO)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole hydrobromide](/img/structure/B12689243.png)